3-Bromo-2-methoxypyridine
Overview
Description
3-Bromo-2-methoxypyridine is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where the hydrogen atoms at the 3rd and 2nd positions are replaced by a bromine atom and a methoxy group, respectively
Mechanism of Action
Target of Action
3-Bromo-2-methoxypyridine is a chemical compound used in the field of organic synthesis. It’s known to be used in the preparation of various organic compounds, suggesting its role as a key intermediate in synthetic chemistry .
Mode of Action
It’s often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in this compound is replaced by another group, facilitated by a palladium catalyst .
Biochemical Pathways
Its use in the synthesis of various organic compounds suggests that it could influence a wide range of biochemical pathways depending on the final compound it’s used to synthesize .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the efficiency of the reaction can be affected by factors such as temperature, the choice of solvent, and the presence of a base .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-methoxypyridine typically involves the bromination of 2-methoxypyridine. One common method includes the use of liquid bromine and an aqueous solution of sodium hydroxide. The reaction is carried out at low temperatures, typically between -10 to 0 degrees Celsius, to control the reactivity of bromine. The resulting product, 2-bromo-3-hydroxypyridine, is then methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxypyridine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, organoboron reagent, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Aryl or vinyl-substituted pyridines.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 3-Bromo-2-hydroxypyridine.
Scientific Research Applications
3-Bromo-2-methoxypyridine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-3-methoxypyridine
- 3-Bromo-2-methylpyridine
- 2-Bromo-5-methylpyridine
- 2-Bromo-6-methoxypyridine
Comparison: 3-Bromo-2-methoxypyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination imparts distinct reactivity compared to its analogs. For instance, 2-Bromo-3-methoxypyridine has the bromine and methoxy groups in different positions, leading to different reactivity patterns and applications . Similarly, 3-Bromo-2-methylpyridine, with a methyl group instead of a methoxy group, exhibits different chemical behavior and uses .
Properties
IUPAC Name |
3-bromo-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORGLLGXCAQORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501578 | |
Record name | 3-Bromo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-59-8 | |
Record name | 3-Bromo-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13472-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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